

Spectroscopic Profile of 3-Butenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Butenal

Cat. No.: B104185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-butenal** (C_4H_6O), a reactive aldehyde of interest in various chemical and pharmaceutical contexts. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with high-quality predicted data to offer a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-butenal**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **3-Butenal** (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
9.77	Triplet	1H	1.8	H1 (-CHO)
5.89	Multiplet	1H	-	H3 (=CH-)
5.24	Multiplet	1H	-	H4 (trans to C3-H)
5.15	Multiplet	1H	-	H4 (cis to C3-H)
3.19	Multiplet	2H	-	H2 (-CH ₂ -)

Table 2: Predicted ¹³C NMR Data for **3-Butenal** (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
201.5	CH	C1 (-CHO)
133.2	CH	C3 (=CH-)
118.0	CH ₂	C4 (=CH ₂)
44.8	CH ₂	C2 (-CH ₂ -)

Infrared (IR) Spectroscopy

Table 3: Experimental Vapor Phase FT-IR Data for **3-Butenal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (alkenyl)
~2850, ~2750	Medium	C-H stretch (aldehydic)
~1730	Strong	C=O stretch (aldehyde)
~1645	Medium	C=C stretch (alkene)
~990, ~920	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Experimental GC-MS Data for **3-Butenal** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
70	40	[M] ⁺ (Molecular Ion)
41	100	[C ₃ H ₅] ⁺ (Allyl cation)
39	85	[C ₃ H ₃] ⁺
29	30	[CHO] ⁺

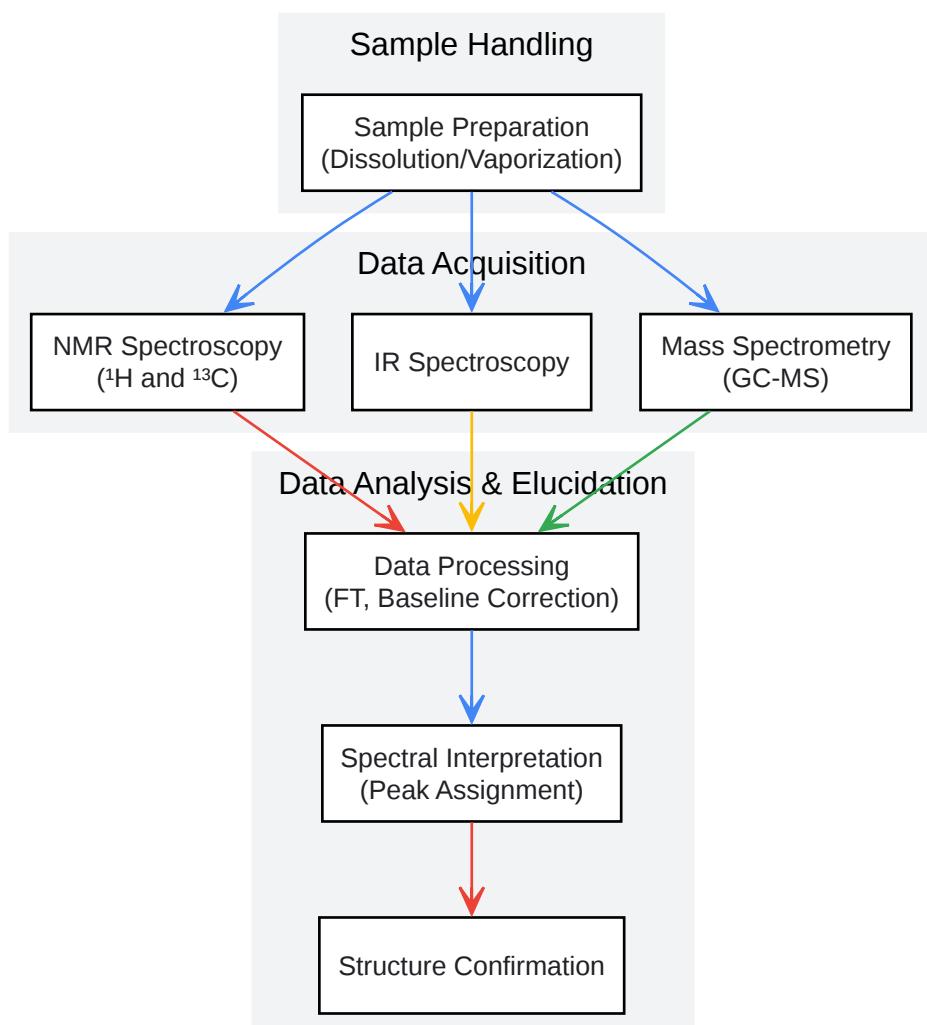
Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

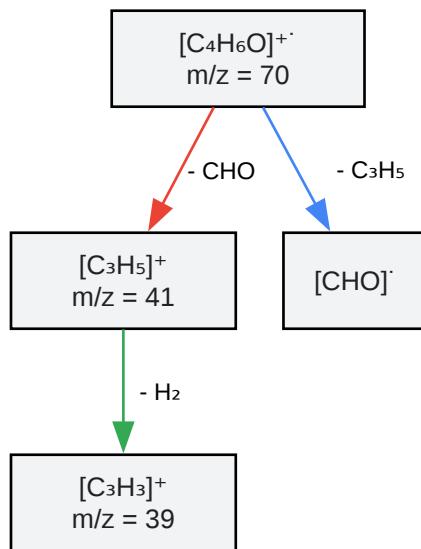
- **Sample Preparation:** A sample of **3-butenal** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** A one-dimensional proton NMR spectrum is acquired on a 500 MHz spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 2.0 seconds, and 16 scans.
- **¹³C NMR Acquisition:** A one-dimensional proton-decoupled carbon NMR spectrum is acquired on a 125 MHz spectrometer. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2.0 seconds) are employed.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy


- Sample Preparation: As **3-butenal** is a volatile liquid, the vapor phase spectrum is obtained. A small amount of liquid **3-butenal** is injected into a heated gas cell with KBr windows.
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **3-butenal** in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- Gas Chromatography (GC): The sample is vaporized in the injector port (at $\sim 250^\circ\text{C}$) and separated on a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation. Helium is used as the carrier gas.
- Mass Spectrometry (MS): The separated components eluting from the GC column enter the mass spectrometer. Electron ionization (EI) is used with a standard energy of 70 eV. The resulting ions are separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 20-200.


Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **3-butenal**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: A simplified proposed fragmentation pathway for **3-butenal** in EI-MS.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Butenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104185#spectroscopic-data-of-3-butenal-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com